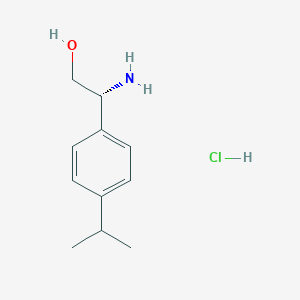

(R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride

Descripción

(R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is a chiral ethanolamine derivative featuring a 4-isopropylphenyl substituent at the β-position of the amino alcohol backbone. This compound is structurally characterized by:

- Chiral center: The (R)-configuration at the amino-bearing carbon.

- Aromatic substitution: A para-isopropyl group on the phenyl ring, contributing steric bulk and hydrophobicity.

- Hydrochloride salt: Enhances solubility in polar solvents compared to the free base.

The compound is synthesized via methods such as nucleophilic substitution or Mannich reactions, as inferred from related azide formation protocols (e.g., conversion of 2-amino-2-(4-isopropylphenyl)ethanol to azide intermediates using imidazole-sulfonyl azide reagents) . Its applications span medicinal chemistry, particularly as a precursor in antiparasitic drug development (e.g., Trypanosoma cruzi inhibitors) .

Propiedades

IUPAC Name |

(2R)-2-amino-2-(4-propan-2-ylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8(2)9-3-5-10(6-4-9)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNUTKFHQUESSK-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the chiral precursor, which can be derived from commercially available starting materials.

Chiral Resolution: The chiral resolution of the precursor is achieved using chiral catalysts or resolving agents to obtain the desired enantiomer.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.

Análisis De Reacciones Químicas

Azide Formation via Diazo Transfer Reaction

The compound undergoes diazo transfer reaction to form azides, a critical step in synthesizing bioactive molecules. This reaction involves replacing the amine hydrogen with an azide group (-N₃), facilitated by 1H-imidazole-1-sulfonyl azide hydrochloride (HIS-azide) under alkaline conditions.

Mechanism :

The amine reacts with HIS-azide in the presence of a base (e.g., potassium carbonate in methanol), transferring the azide group to the nitrogen atom. This substitution reaction is efficient for primary amines and avoids the need for harsh conditions like diazotization .

Reaction Conditions and Protocol

The reaction is optimized for scalability and purity:

-

Reagents : 1H-imidazole-1-sulfonyl azide hydrochloride, potassium carbonate, methanol.

-

Procedure :

-

Stir the amine hydrochloride salt, reagent, and base in methanol at room temperature for 18 hours.

-

Purify the product via flash chromatography (silica gel, EtOAc/hexanes gradient).

-

-

Yield : Typically 38%, depending on starting material purity .

Data Table: Reaction Parameters

| Parameter | Details |

|---|---|

| Reagent | 1H-imidazole-1-sulfonyl azide hydrochloride (1.54 g, 8.93 mmol) |

| Base | Potassium carbonate (1.54 g, 11.16 mmol) |

| Solvent | Methanol (10 mL) |

| Temperature | Room temperature (18–25°C) |

| Reaction Time | 18 hours |

| Purification | Flash chromatography (SiO₂, EtOAc/hexanes gradient) |

| Yield | 38% (435 mg product from 1.0 g starting material) |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is primarily studied for its potential therapeutic applications. Its structural similarity to other amino alcohols suggests it may exhibit biological activity relevant to several medical conditions.

Antidepressant Activity

Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. The specific stereochemistry of (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol is believed to enhance its binding affinity to serotonin transporters, potentially leading to improved antidepressant effects compared to racemic mixtures .

Neuroprotective Effects

Studies have shown that amino alcohols can exhibit neuroprotective properties. For instance, a series of compounds derived from (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol were evaluated for their ability to inhibit neuronal apoptosis in vitro, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmaceutical Applications

The compound has been explored as an intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to novel drug candidates.

Synthesis of Chiral Drugs

Chirality plays a crucial role in drug efficacy and safety. (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride serves as a chiral building block in the synthesis of other chiral drugs, enhancing the selectivity and potency of the final products .

Anticancer Research

Recent investigations into the compound's interaction with DNA have indicated potential anticancer properties. The compound was found to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase activity, which are critical for DNA replication .

Study on Antidepressant Properties

A case study published in Pharmacology Reports examined the effects of (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride on animal models of depression. Results showed a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant .

| Study | Methodology | Findings |

|---|---|---|

| Pharmacology Reports | Animal model testing | Significant reduction in depressive behaviors |

Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that treatment with (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures .

| Study | Methodology | Findings |

|---|---|---|

| Journal of Neurochemistry | In vitro oxidative stress model | Reduced oxidative stress markers |

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs are identified through substituent variations on the phenyl ring or stereochemical differences. Data from chemical catalogs and research articles highlight the following:

Calculated from C₁₁H₁₆ClNO (base: C₁₁H₁₅NO, MW 177.24 + HCl 36.46). *Exact structural match except for substituent position or type.

Key Comparative Findings

Steric and Electronic Effects

- 4-Isopropylphenyl vs. 4-Methoxyphenyl : The isopropyl group increases steric hindrance and hydrophobicity, reducing aqueous solubility compared to the methoxy analog, which has electron-donating properties enhancing polarity .

- Chlorophenyl vs. Isopropylphenyl : The chloro substituent introduces electronegativity, favoring dipole interactions in biological targets, while the isopropyl group prioritizes hydrophobic binding .

Chirality and Bioactivity

- The (R)-configuration in the target compound is critical for enantioselective interactions, as seen in analogs like (R)-2-amino-2-(4-chlorophenyl)ethanol HCl, where stereochemistry dictates binding to parasitic enzyme active sites .

Actividad Biológica

(R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride, a chiral amino alcohol, has garnered attention in pharmacological research due to its unique structure and potential biological activities. This compound, with the molecular formula C₁₁H₁₈ClNO and a molar mass of approximately 215.72 g/mol, features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a secondary carbon atom, alongside an isopropylphenyl substituent that may influence its biological interactions and therapeutic potential.

Biological Activities

Preliminary studies indicate that (R)-2-amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride exhibits various biological activities, including:

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems involved in mental health disorders.

- Analgesic Properties : The compound has been evaluated for its analgesic effects, indicating potential applications in pain management.

- Anticancer Activity : Initial investigations highlight its cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy.

The mechanisms by which (R)-2-amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride exerts its biological effects are still under investigation. Interaction studies have shown that it binds to various receptors and enzymes, which may modulate biochemical pathways relevant to its therapeutic applications.

Structure-Activity Relationship (SAR)

The structure of (R)-2-amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride allows for specific interactions with biological targets. A comparative analysis with similar compounds reveals that the isopropylphenyl group significantly contributes to its unique pharmacological properties. The following table summarizes compounds with structural similarities:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride | 1391515-12-0 | 0.97 | Different stereochemistry affecting biological activity |

| (S)-2-(Methylamino)-2-phenylethanol hydrochloride | 1810074-71-5 | 0.85 | Contains methylamine substituent |

| 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 146812-68-2 | 0.81 | Hydroxyethyl side chain differing from isopropyl |

Case Studies

Recent studies have explored the anticancer properties of (R)-2-amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride through in vitro assays against various cancer cell lines. For instance, cytotoxicity was assessed using the MTT assay across several lines, revealing promising results compared to standard chemotherapeutics like cisplatin .

Cytotoxicity Results

A summary of cytotoxicity findings is presented below:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 15 | More potent |

| SUIT-2 | 25 | Less potent |

| HT-29 | 20 | More potent |

These findings suggest that (R)-2-amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride could serve as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride?

- Methodological Answer : Synthesis can be achieved via a two-step protocol:

Condensation : React a chiral amine precursor (e.g., (R)-1-(4-isopropylphenyl)ethylamine) with a ketone (e.g., 4-isopropylphenylacetyl chloride) under methanol at room temperature for 48 hours .

Reduction : Treat the intermediate imine with sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)/ethanol (1:1 v/v) mixture at 273 K to yield the alcohol. Subsequent hydrochloride salt formation is achieved via HCl gas exposure in diethyl ether .

Note: Chiral purity of starting materials is critical; enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation. Desiccants (e.g., silica gel) are recommended to avoid hydrolysis .

- Handling : Use gloves, eye protection, and fume hoods. Avoid inhalation or skin contact. Post-handling, wash thoroughly with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are effective for characterizing the compound’s stereochemical purity?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration (e.g., R,R for analogous compounds) and intramolecular hydrogen bonding (e.g., O–H⋯N interactions at 2.6–2.7 Å) .

- NMR : Key signals include δ 1.2–1.3 ppm (isopropyl CH₃), δ 3.5–4.0 ppm (ethanolamine CH₂), and δ 7.2–7.4 ppm (aromatic protons). Compare with enantiomer to confirm ee .

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) mobile phase; retention times differ by >2 minutes for enantiomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity assessments between different analytical methods?

- Methodological Answer :

- Cross-Validation : Compare X-ray (definitive configuration), NMR (diastereomeric splitting), and HPLC (retention time). For example, if HPLC indicates 98% ee but NMR shows split peaks, investigate kinetic resolution during synthesis .

- Calibration : Use enantiopure standards to validate HPLC and NMR methods. Adjust mobile phase composition (e.g., ethanol ratio) to enhance separation .

Q. What strategies optimize the compound’s use as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Ligand Design : Modify the 4-isopropylphenyl group to tune steric bulk (e.g., replace with tert-butyl) or electronic effects (e.g., add electron-withdrawing substituents) .

- Catalytic Testing : Screen in asymmetric aldol reactions (e.g., acetone + 4-nitrobenzaldehyde) with 5–10 mol% ligand loading. Monitor ee via HPLC and reaction yield .

- Coordination Studies : Use UV-Vis (λ 255 nm for π→π* transitions) and IR (C–O stretch at 1050–1100 cm⁻¹) to confirm metal-ligand binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

- Methodological Answer :

- Stability Studies :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| pH < 3 | Hydrolysis of ethanolamine | Use buffered solutions (pH 5–7) |

| Temperature > 40°C | Oxidative decomposition | Store at -20°C; add antioxidants (BHT) |

| Light exposure | Photodegradation | Use amber glassware or foil wrapping |

Data Contradiction Analysis

Q. How should researchers address batch-to-batch variability in enantiomeric excess (ee)?

- Methodological Answer :

- Root Cause Analysis :

- Synthetic Step : Check NaBH₄ stoichiometry (excess >5 eq. ensures complete reduction) .

- Purification : Use recrystallization (ethanol/water) to remove diastereomeric byproducts.

- Quality Control : Implement in-process checks (TLC or inline IR) during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.